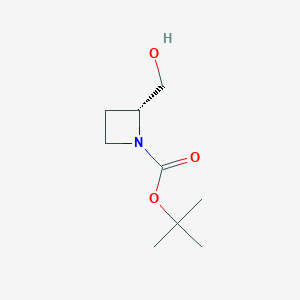

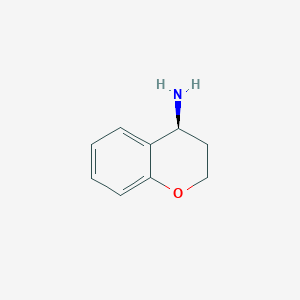

(1S)-1-(1H-benzimidazol-2-yl)ethanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of (1S)-1-(1H-benzimidazol-2-yl)ethanol involves various chemical reactions, including the reaction of (±)-1-(1H-benzimidazol-2-yl)ethanol with 3-bromoprop-1-ene to obtain related compounds. This process demonstrates the versatility of benzimidazole derivatives in organic synthesis (Li, Li, Li, & Hu, 2012). Another method involves acceptorless dehydrogenative coupling of aromatic diamine with primary alcohols, catalyzed by manganese(I) complexes, highlighting an efficient route to benzimidazole derivatives (Das, Mondal, & Srimani, 2018).

Molecular Structure Analysis

Molecular structure analysis of benzimidazole derivatives, including (1S)-1-(1H-benzimidazol-2-yl)ethanol, reveals complex crystalline structures with intermolecular hydrogen bonding forming chains or networks. Such studies help understand the compound's chemical behavior and potential for forming various complexes (Liu, Liu, & Yuan, 2013).

Chemical Reactions and Properties

Benzimidazole derivatives undergo a range of chemical reactions, forming complexes with metals, demonstrating significant chemical reactivity and versatility. The ability to form stable complexes with transition metals like zinc(II) is particularly noteworthy, indicating potential applications in various fields (Tavman et al., 2006).

Physical Properties Analysis

The physical properties, including crystal structure and vibrational studies of (1S)-1-(1H-benzimidazol-2-yl)ethanol, have been detailed through methods like DFT calculations. These studies provide insights into the compound's stability, conformation, and intermolecular interactions, which are crucial for understanding its behavior in different environments (Oturak, Kınaytürk, & Şahin, 2015).

Chemical Properties Analysis

The chemical properties of (1S)-1-(1H-benzimidazol-2-yl)ethanol, including its reactivity and interaction with various chemical agents, are influenced by its molecular structure. The formation of benzimidazole derivatives through oxidant-free synthesis from alcohols and diamines, catalyzed by Ru(II) complexes, exemplifies the chemical versatility and potential applications of these compounds (Luo et al., 2017).

科学的研究の応用

Structure and Vibrational Studies

Research by Oturak, Kınaytürk, and Şahin (2015) explored the conformational analysis and quantum chemical calculations of (1S)-1-(1H-benzimidazol-2-yl)ethanol. They studied its geometric structure, infrared intensities, UV-VIS spectrum, HOMO-LUMO energies, and nuclear magnetic resonance (NMR) chemical shifts using the density functional method (DFT/B3LYP) with 6-311++G(d,p) basis set. The vibrational studies were interpreted in terms of potential energy distribution (PED), with calculated values compared to experimental ones (Oturak, Kınaytürk, & Şahin, 2015).

Synthesis and Applications in Biochemistry

Taj et al. (2020) discussed the synthesis of three benzimidazole derivatives, including (1S)-1-(1H-benzimidazol-2-yl)ethanol, following a green protocol. These compounds were characterized using various spectroscopic methods and tested for their antioxidant potential and inhibitory activity. This study also included enzymatic inhibition and solubilization studies of the synthesized ligands and metal complexes (Taj et al., 2020).

Crystallography and Molecular Interactions

Li, Li, Li, and Hu (2012) synthesized the title compound by reacting (1S)-1-(1H-benzimidazol-2-yl)ethanol with 3-bromoprop-1-ene, leading to interesting crystallographic observations. They noted how molecules in the crystal are linked via hydrogen bonds, forming chains and exhibiting unique molecular interactions (Li, Li, Li, & Hu, 2012).

Catalytic and Chemical Reactions

Chari, Shobha, and Sasaki (2011) demonstrated the use of benzimidazoles, including (1S)-1-(1H-benzimidazol-2-yl)ethanol, in the synthesis of benzimidazoles through coupling reactions. They utilized cobalt hydroxide and oxide as catalysts, emphasizing the role of these compounds in facilitating chemical reactions at room temperature (Chari, Shobha, & Sasaki, 2011).

Neuroprotective Potential

Imran et al. (2020) explored the neuroprotective effects of benzimidazole containing acetamide derivatives, including (1S)-1-(1H-benzimidazol-2-yl)ethanol, against ethanol-induced neurodegeneration. They evaluated their neuroprotective potential through various pharmacological approaches, highlighting the compound's role in mitigating oxidative stress and neuroinflammation (Imran et al., 2020).

将来の方向性

特性

IUPAC Name |

(1S)-1-(1H-benzimidazol-2-yl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-6(12)9-10-7-4-2-3-5-8(7)11-9/h2-6,12H,1H3,(H,10,11)/t6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZHWEHOSQYNGOL-LURJTMIESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC2=CC=CC=C2N1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=NC2=CC=CC=C2N1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S)-1-(1H-benzimidazol-2-yl)ethanol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-[(4-chlorophenyl)thio]thiophene-3-carboxylate](/img/structure/B71861.png)

![(4E)-2-[2-(dibenzylamino)-4-methyl-1,3-thiazol-5-yl]-4-(2-dibenzylazaniumylidene-4-methyl-1,3-thiazol-5-ylidene)-3-oxocyclobuten-1-olate](/img/structure/B71862.png)

![3-ethoxy-4,7-dimethyl-4,4a,5,6,7,7a-hexahydro-3H-cyclopenta[c]pyran-1-one](/img/structure/B71873.png)